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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)piperazin-2-one

Cat. No.: B1367384 Get Quote

An In-Depth Technical Guide to 3-(4-Fluorophenyl)piperazin-2-one

This guide provides a comprehensive technical overview of 3-(4-fluorophenyl)piperazin-2-
one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.

We will delve into its chemical structure, physicochemical properties, synthetic routes, and

potential pharmacological relevance, offering field-proven insights for researchers, scientists,

and drug development professionals.

Introduction: The Significance of the Piperazin-2-
one Scaffold
The piperazin-2-one motif is recognized in medicinal chemistry as a "privileged structure."[1]

This designation is reserved for molecular scaffolds that are capable of binding to multiple,

diverse biological targets, thereby serving as a versatile foundation for the development of

novel therapeutics.[2] The strategic placement of heteroatoms in the piperazin-2-one ring

allows for specific peptidomimetic properties, making it a valuable component in designing

molecules that can modulate complex biological pathways.[1] The introduction of a 4-

fluorophenyl group at the 3-position further enhances its potential, as fluorine substitution is a

well-established strategy in drug design to improve metabolic stability, binding affinity, and

pharmacokinetic profiles.[3]
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A precise understanding of the molecule's identity and structure is foundational to all further

research and development.

Key Identifiers:

IUPAC Name: 3-(4-fluorophenyl)piperazin-2-one

CAS Number: 85606-96-8[4][5]

Molecular Formula: C₁₀H₁₁FN₂O[4]

InChI Key: WAKCIILEYAIXOR-UHFFFAOYSA-N[4]

Canonical SMILES: C1C(NC(=O)N1)C2=CC=C(C=C2)F[4]

Caption: Chemical structure of 3-(4-Fluorophenyl)piperazin-2-one.

Physicochemical and Spectroscopic Properties
The physicochemical properties of a compound dictate its behavior in biological systems and

its suitability for formulation. While extensive experimental data for this specific molecule is not

widely published, we can consolidate known and computed values.

Property Value Source

Molecular Weight
194.20 g/mol (calculated:

194.0855)
[4]

Physical State Solid (predicted) -

Melting Point Not available -

Boiling Point Not available -

Solubility
Soluble in DMSO (predicted for

related structures)
[6]

LogP 0.75 (Predicted) -

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1367384?utm_src=pdf-body
https://www.wikidata.org/wiki/Q82382704
https://www.bldpharm.com/products/85606-96-8.html
https://www.wikidata.org/wiki/Q82382704
https://www.wikidata.org/wiki/Q82382704
https://www.wikidata.org/wiki/Q82382704
https://www.benchchem.com/product/b1367384?utm_src=pdf-body
https://www.wikidata.org/wiki/Q82382704
https://www.caymanchem.com/product/11204/1-4-fluorophenyl-piperazine-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Profile (Anticipated): While specific spectra are not available, a compound with

this structure would be expected to exhibit characteristic signals:

¹H NMR: Signals corresponding to the aromatic protons on the fluorophenyl ring (with

splitting patterns influenced by fluorine coupling), distinct signals for the non-equivalent

methylene protons of the piperazine ring, and signals for the two N-H protons.[7]

¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with C-F coupling),

and the aliphatic carbons of the piperazine ring.[7]

IR Spectroscopy: Characteristic absorption bands for N-H stretching, C=O (amide)

stretching, C-N stretching, and aromatic C-H and C=C vibrations.[8]

Mass Spectrometry: A molecular ion peak [M+H]⁺ at approximately m/z 195.09, confirming

the molecular weight.[9]

Synthesis of 3-Aryl Piperazin-2-ones
The synthesis of C3-substituted piperazin-2-ones is a critical process for accessing this class of

compounds for further study. One-pot methodologies are highly valued for their efficiency and

ability to rapidly generate structural diversity.[10]

A plausible and efficient approach is the asymmetric catalytic synthesis via a domino ring-

opening cyclization (DROC) process. This method offers excellent stereocontrol, which is

crucial for pharmacological applications.[10]
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Starting Materials:
- 4-Fluorobenzaldehyde

- (Phenylsulfonyl)acetonitrile
- 1,2-Ethylenediamine

Step 1: Knoevenagel Condensation
Catalyst: Quinine-derived urea (eQNU)

Formation of α,β-unsaturated nitrile

Combine

Step 2: Asymmetric Epoxidation
Reagent: Cumyl hydroperoxide (CHP)

Forms chiral epoxide intermediate

One-pot, add CHP

Step 3: Domino Ring-Opening Cyclization (DROC)
Reagent: 1,2-Ethylenediamine

Nucleophilic attack opens epoxide, followed by intramolecular cyclization

Add Ethylenediamine

Purification
Silica Gel Chromatography

Crude Product

Final Product:
(R/S)-3-(4-Fluorophenyl)piperazin-2-one

(Chiral separation may be required)

Purified Product

Click to download full resolution via product page

Caption: One-pot asymmetric synthesis workflow for 3-aryl piperazin-2-ones.

Experimental Protocol: Asymmetric Synthesis
(Representative)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1367384?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is adapted from established methodologies for similar structures and serves as a

robust starting point for laboratory synthesis.[10]

Knoevenagel Reaction: To a solution of 4-fluorobenzaldehyde (1.0 mmol) and

(phenylsulfonyl)acetonitrile (1.0 mmol) in toluene (5 mL), add the quinine-derived urea

catalyst (eQNU, 10 mol%). Stir the mixture at room temperature for 2-4 hours until the

reaction is complete (monitored by TLC).

Epoxidation: Dilute the reaction mixture with toluene to a final concentration of 0.02 M. Cool

the solution to -20°C. Add cumyl hydroperoxide (CHP, 1.1 mmol) dropwise and stir at this

temperature for 12-16 hours.

Domino Ring-Opening Cyclization (DROC): Warm the reaction mixture to 25°C. Add 1,2-

ethylenediamine (1.2 mmol) and triethylamine (Et₃N, 2.0 mmol). Stir at 25°C for 24 hours.

Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution.

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate

the solvent under reduced pressure. Purify the crude residue by flash column

chromatography on silica gel to yield the desired 3-(4-fluorophenyl)piperazin-2-one.

Causality Behind Choices:

Catalyst Choice: The quinine-derived urea catalyst is selected for its proven ability to induce

high enantioselectivity in the epoxidation step, which is critical for producing a single

enantiomer of the final product.[10]

One-Pot Approach: Performing the steps sequentially in a single vessel minimizes handling

losses, reduces solvent waste, and improves overall efficiency, making it ideal for both

discovery and scale-up efforts.[10]

DROC Strategy: The domino reaction is an elegant and atom-economical way to construct

the heterocyclic ring. The nucleophilic amine first opens the epoxide, and the second amine

then undergoes an intramolecular cyclization to form the stable piperazin-2-one ring.[10]

Potential Applications & Pharmacological Profile
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While direct pharmacological data on 3-(4-fluorophenyl)piperazin-2-one is limited, the well-

documented activities of its constituent pharmacophores provide a strong basis for predicting

its biological potential. Piperazine derivatives are a cornerstone of neuropharmacology, with

many approved drugs targeting central nervous system (CNS) disorders.[11]

Potential CNS Activity: Many compounds containing the 1-(4-fluorophenyl)piperazine moiety

exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors.[12][13] This suggests that

3-(4-fluorophenyl)piperazin-2-one could act as a modulator of these key neurotransmitter

systems.

Antidepressant & Anxiolytic Potential: Interaction with serotonin receptors, particularly 5-

HT₁A, is a common mechanism for antidepressant and anxiolytic drugs.[3][14]

Antipsychotic Potential: Modulation of dopamine D₂ receptors is a hallmark of many

antipsychotic medications.[12]

CNS Receptors

Potential Therapeutic Effects

3-(4-Fluorophenyl)piperazin-2-one

Serotonin Receptors
(e.g., 5-HT1A, 5-HT2A)Modulates

Dopamine Receptors
(e.g., D2)

Modulates

Antidepressant

Anxiolytic

Antipsychotic

Click to download full resolution via product page

Caption: Potential mechanism of action via modulation of CNS receptors.
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Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 3-(4-fluorophenyl)piperazin-2-one is not readily

available. Therefore, precautions must be based on data from structurally related compounds,

such as 1-(4-fluorophenyl)piperazine and other piperazine derivatives.[15][16]

Hazard Profile (Anticipated):

Acute Toxicity: May be harmful if swallowed.[17]

Skin Corrosion/Irritation: May cause skin irritation.[15][17]

Eye Damage/Irritation: May cause serious eye irritation.[15][17]

Respiratory Irritation: May cause respiratory tract irritation.[17]

Recommended Handling Procedures:

Use in a well-ventilated area or under a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves

(e.g., nitrile), safety glasses with side shields, and a lab coat.[17]

Avoid breathing dust, fumes, or vapors.

Wash hands thoroughly after handling.

Storage:

Store in a tightly sealed container.

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as

strong oxidizing agents.[16]

Conclusion
3-(4-Fluorophenyl)piperazin-2-one is a compelling molecule that merges a privileged

heterocyclic scaffold with a key pharmacophoric group. Its structural features strongly suggest
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potential for development as a CNS-active agent. The synthetic pathways to access this and

related compounds are efficient and amenable to creating diverse libraries for structure-activity

relationship (SAR) studies. This guide provides the foundational knowledge for researchers to

handle, synthesize, and explore the therapeutic potential of this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [3-(4-Fluorophenyl)piperazin-2-one chemical structure
and properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1367384#3-4-fluorophenyl-piperazin-2-one-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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